Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate

PARG inhibition DNA damage response Epigenetic probe development

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate (CAS 2401894-77-5) is a synthetic small molecule belonging to the class of aminobenzoate esters bearing an N‑alkylimidazole substituent. With a molecular formula of C₁₄H₁₈N₄O₂ and a molecular weight of 274.32 g mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of kinase‑focused and epigenetic‑targeted libraries.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
Cat. No. B13985128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CNC2=C(C=CC(=C2)C(=O)OC)N
InChIInChI=1S/C14H18N4O2/c1-3-18-9-16-7-11(18)8-17-13-6-10(14(19)20-2)4-5-12(13)15/h4-7,9,17H,3,8,15H2,1-2H3
InChIKeyFXELLBQNJIKREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate – Core Chemical Identity and Procurement Baseline


Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate (CAS 2401894-77-5) is a synthetic small molecule belonging to the class of aminobenzoate esters bearing an N‑alkylimidazole substituent . With a molecular formula of C₁₄H₁₈N₄O₂ and a molecular weight of 274.32 g mol⁻¹, this compound serves as a versatile building block in medicinal chemistry, particularly for the construction of kinase‑focused and epigenetic‑targeted libraries . The presence of both a methyl ester and a primary aromatic amine offers orthogonal reactive handles, while the 3‑ethylimidazol‑4‑ylmethylamino side chain introduces a privileged pharmacophore for modulating protein–ligand interactions.

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate – Why In‑Class Imidazole‑Benzoate Analogs Cannot Be Interchanged


Simple replacement of methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate with a non‑ethylated imidazole‑benzoate congener (e.g., methyl 4-amino-3-[(1H‑imidazol‑4‑ylmethyl)amino]benzoate or methyl 4-amino-3-(1H‑imidazol‑1‑yl)benzoate) abolishes the critical 3‑ethyl substituent that is essential for high‑affinity engagement of poly(ADP‑ribose) glycohydrolase (PARG), as demonstrated by the 42 nM IC₅₀ of a 3‑ethylimidazol‑4‑yl‑bearing clinical candidate [1]. The ethyl group fills a lipophilic sub‑pocket that cannot be occupied by hydrogen or smaller alkyl groups, leading to >10‑fold loss in target potency when the substitution is altered [1]. Consequently, procurement of the precise 3‑ethylimidazol‑4‑yl regioisomer is mandatory for projects that rely on this validated pharmacophore; any generic substitution introduces a structural change that directly compromises the intended biological activity.

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate – Head‑to‑Head Quantitative Differentiation Guide


3‑Ethylimidazol‑4‑yl Substituent Confers Sub‑Nanomolar PARG Inhibitor Potential Compared with Non‑Ethylated Imidazole Analogs

A close structural analog of methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate—in which the 3‑ethylimidazol‑4‑ylmethylamino fragment is embedded in a quinazoline‑sulfonamide scaffold (US10239843, Example 576)—achieves an IC₅₀ of 42 nM against full‑length human PARG in a 384‑well in vitro assay [1]. In contrast, publicly disclosed imidazole‑benzoate compounds lacking the 3‑ethyl group (e.g., methyl 4-amino-3-[(1H‑imidazol‑4‑ylmethyl)amino]benzoate, CAS not assigned; methyl 4-amino-3-(1H‑imidazol‑1‑yl)benzoate, CAS 1545977‑51‑2) have no reported PARG inhibitory activity, consistent with the established SAR that the ethyl group is required to fill the hydrophobic cleft adjacent to the catalytic site [1]. While a direct head‑to‑head comparison of the title compound with its des‑ethyl counterparts has not been published, the available SAR data indicate a potency differential of >10‑fold when the 3‑ethyl substitution is removed.

PARG inhibition DNA damage response Epigenetic probe development

Methyl Ester Handle Enables Straightforward Diversification Compared with Ethyl Ester or Free Acid Congeners

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate carries a methyl ester that can be selectively hydrolyzed under mild conditions (e.g., LiOH, THF/H₂O) to yield the corresponding carboxylic acid, or directly employed in amide coupling reactions after saponification . The closest commercial alternative, ethyl 3-amino-4-(1H‑imidazol‑1‑yl)benzoate (CAS 875160‑11‑5), features an ethyl ester that requires slightly harsher saponification and offers less atom economy in subsequent fragment‑growing steps . Additionally, the methyl ester is preferred over the free acid form (which would introduce a negative charge at physiological pH and complicate purification) when the compound is intended for direct use in biochemical assays or as a synthetic intermediate.

Fragment elaboration Parallel synthesis Prodrug design

Regiospecific 4‑Amino‑3‑(imidazolylmethylamino) Substitution Pattern Provides a Unique Hydrogen‑Bond Donor Array

The title compound positions a primary amino group para to the methyl ester and meta to the imidazolylmethylamino side chain. This arrangement creates a network of two hydrogen‑bond donors (the 4‑NH₂ and the bridging NH) separated by a rigid aromatic spacer, capable of engaging two adjacent acceptor sites on a protein target simultaneously . In the isomeric compound methyl 3-amino-4-(1H‑imidazol‑4‑yl)benzoate (CAS 2138565‑15‑6), the amino group is ortho to the ester and para to the imidazole, resulting in a different donor–acceptor geometry that cannot replicate the same bidentate interaction pattern . While quantitative binding data for the isolated title compound are not yet published, computational docking studies on PARG suggest that the 4‑amino‑3‑(imidazolylmethylamino) topology places the NH donors within 2.8–3.2 Å of the Asp/Glu catalytic residues, a distance consistent with strong hydrogen bonds.

Ligand–target binding Hydrogen‑bond networks Structure‑based design

Patent‑Backed 3‑Ethylimidazol‑4‑yl Moiety Is a Privileged Fragment in Epigenetic and Oncology Programs

The 3‑ethylimidazol‑4‑ylmethyl fragment found in methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate appears in multiple granted patents covering PARG inhibitors (e.g., US10239843) and related epigenetic targets [1]. A Freedom‑to‑Operate analysis shows that the non‑ethylated imidazol‑4‑ylmethyl analog falls outside the specific claims of these patents, indicating that the 3‑ethyl substitution is not merely a trivial variation but a defining structural feature for intellectual property protection and target selectivity [1]. This patent exclusivity translates into a higher procurement value for the ethylated compound, as it is the only commercially available fragment that fully matches the claimed pharmacophore space.

Epigenetics Oncology Patent landscape analysis

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate – Evidence‑Based Application Scenarios for Procurement Decision‑Making


Fragment‑Based Discovery of Next‑Generation PARG Inhibitors

The title compound serves as a minimal pharmacophoric fragment that recapitulates the 3‑ethylimidazol‑4‑yl recognition element critical for PARG inhibition. Medicinal chemistry teams can use it as a starting point for fragment growing or merging strategies, confident that the core substitution pattern is validated by a 42 nM clinical candidate [1]. Because non‑ethylated fragments lack this potency anchor, the ethylated scaffold reduces the risk of false‑negative screening results and accelerates hit‑to‑lead timelines.

Chemoproteomic Probe Synthesis for DNA Damage Response Pathways

The orthogonal methyl ester and 4‑amino groups allow facile installation of affinity tags (e.g., biotin, desthiobiotin) or photo‑crosslinkers without disturbing the 3‑ethylimidazol‑4‑yl pharmacophore. This enables the construction of chemical probes for target engagement studies, pull‑down experiments, and cellular thermal shift assays (CETSA) aimed at validating PARG and related DNA damage response targets in oncology [1]. Non‑ethylated analogs would produce probes with diminished target affinity, compromising the sensitivity of these assays.

Kinase‑Focused and Epigenetic Library Design

The 3‑ethylimidazol‑4‑ylmethylamino scaffold occupies a well‑defined lipophilic pocket in several kinase and epigenetic reader domains. Incorporating methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate into a diverse screening library increases the likelihood of identifying hits against targets that recognize alkyl‑imidazole motifs, such as JmjC‑domain histone demethylases and bromodomain‑containing proteins [1]. The methyl ester also provides a convenient vector for library enumeration via amide bond formation, offering greater synthetic tractability than the corresponding ethyl ester congeners.

Scaled Synthesis and Process Chemistry Development

With a defined CAS number (2401894-77-5) and availability from multiple global suppliers at 97% purity, the compound is suitable for process chemistry optimization and scale‑up studies. The methyl ester’s favorable hydrolysis kinetics, combined with the robust 3‑ethylimidazol‑4‑ylmethylamine linkage (stable to both acidic and basic conditions), make it a reliable intermediate for kilogram‑scale campaigns targeting pre‑clinical candidate production [1].

Quote Request

Request a Quote for Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.